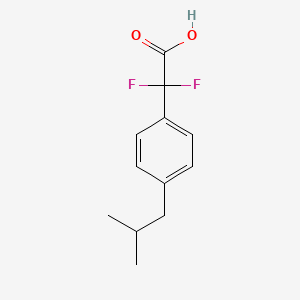
alpha,alpha-Difluoro-4-(2-methylpropyl)benzeneacetic acid
Cat. No. B8607122
M. Wt: 228.23 g/mol
InChI Key: HEAZZOCREACFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05583147
Procedure details


a,α-difluoro-4-isobutyl-phenylacetic acid (900 mg, 3.9 mmol) and platinum oxide (50 mg) were suspended in acetic acid (10 ml). The mixture was hydrogenated at 50 psi for 24 hours. The mixture was filtered over celite, washed with methylene chloride, concentrated in vacuo to give 2-cyclohexyl-2,2-difluoro-acetic acid as an oil (800 mg, 88%).



Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([C:7]1[CH:12]=[CH:11][C:10](CC(C)C)=[CH:9][CH:8]=1)([F:6])[C:3]([OH:5])=[O:4]>C(O)(=O)C.[Pt]=O>[CH:7]1([C:2]([F:1])([F:6])[C:3]([OH:5])=[O:4])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
900 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)C1=CC=C(C=C1)CC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered over celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methylene chloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)C(C(=O)O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 800 mg | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 115.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
